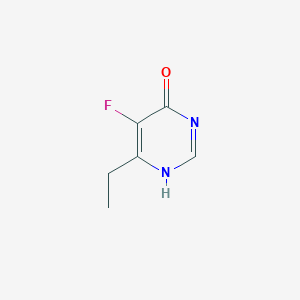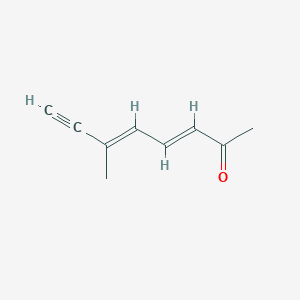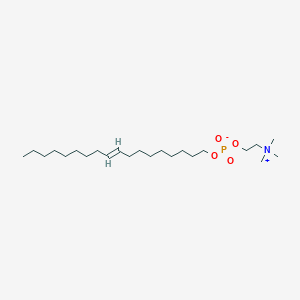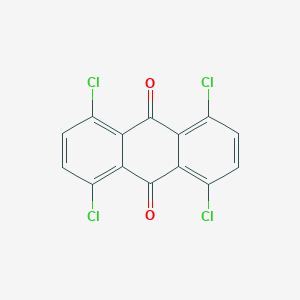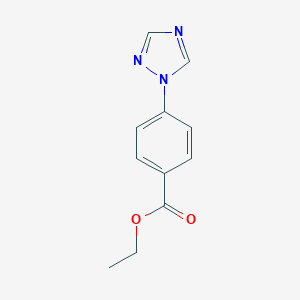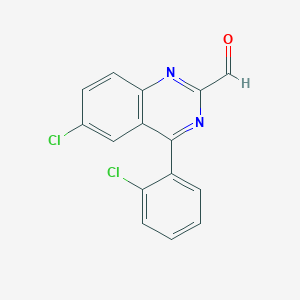
3-Acetamidocoumarin
Übersicht
Beschreibung
3-Acetamidocoumarin is a compound that has garnered significant attention in the fields of synthetic organic chemistry and biology. The interest in this compound stems from its potential applications and the developments that have been made in its use, which appear to be of considerable value. The chemistry of 3-acetamidocoumarin and its derivatives is a subject of ongoing research, with studies focusing on its synthesis, reactions, and potential applications in various domains .
Synthesis Analysis
The synthesis of 3-acetamidocoumarin derivatives has been explored through various methods. One notable approach involves the use of 3-aminocoumarins as starting materials. For instance, functionalized pyrido[2,3-c] coumarin derivatives have been successfully synthesized from 3-aminocoumarins using a one-pot Povarov reaction. This reaction is catalyzed by molecular iodine and carried out in acetonitrile under reflux conditions. The process is characterized by good yields and the absence of the need for aqueous work-up or chromatographic separation, making it an environmentally friendly protocol .
Molecular Structure Analysis
The molecular structure of 3-acetamidocoumarin derivatives can be complex, and their synthesis often leads to the formation of various heterocyclic structures. For example, the palladium-catalyzed carbonylation of 2-(2-iodoaryl)acetamides can result in the formation of 3-aminoisocoumarin nuclei. The molecular structure of the final heterocycle is influenced by the degree of N-substitution on the starting amide substrate, which dictates whether C-N or C-O coupling occurs in the final step of the catalytic cycle .
Chemical Reactions Analysis
The chemical reactions involving 3-acetamidocoumarin derivatives are diverse and can lead to the formation of biologically relevant structures. The palladium-catalyzed cascade double carbonylation reaction is a notable example, where the introduction of a second C-halogen bond in the starting acetamides allows for a catalytic cascade that involves a C-H activation step. This results in the creation of fused heterocyclic structures, which are significant in the synthesis of complex organic molecules .
Physical and Chemical Properties Analysis
While the provided data does not include specific details on the physical and chemical properties of 3-acetamidocoumarin, such properties are typically crucial for understanding the compound's behavior in various environments and its suitability for different applications. The physical properties such as melting point, solubility, and crystalline structure, along with chemical properties like reactivity, stability, and functional group compatibility, are essential for researchers to manipulate and apply these compounds effectively in synthetic and biological contexts. Further research and literature would be required to provide a comprehensive analysis of these properties for 3-acetamidocoumarin .
Wissenschaftliche Forschungsanwendungen
Atmospheric Pressure Plasma Interaction
- Application : Plasma jet interactions with 3-acetamidocoumarin (3ADC) show potential in decomposing long chemical chain molecules. This has implications in surface modification and microorganism inactivation.
- Details : The study investigated the interaction of an atmospheric-pressure non-equilibrium plasma jet with 3ADC, revealing changes in its molecular structure and potential applications in biology and medicine, such as drug production for various diseases including burns, brucellosis-rheumatic diseases, and cancer (Taşal & Tanişli, 2016).
Synthesis and Structural Analysis
- Application : Efficient large-scale synthesis of 3-aminocoumarins from 3-acetamidocoumarins, which is crucial for medicinal chemistry applications.
- Details : The study presents a method for synthesizing a variety of 3-aminocoumarins from 3-acetamidocoumarins, highlighting its importance in the development of new drug candidates (Das et al., 2014).
Deacetylation and Synthesis Methods
- Application : Development of a cost-effective synthesis method for 3-aminocoumarins, relevant in pharmaceutical research.
- Details : This study developed a convenient and efficient method for synthesizing substituted 3-aminocoumarins from acetamido derivatives, which is significant for pharmaceutical applications (Krajňáková et al., 2021).
Photoproduction and Isomerization
- Application : Studying the photoproduction and isomerization of 3-acetamidocoumarin (3AC) in solid argon, aiding in understanding its chemical behaviors.
- Details : The research focused on the infrared spectrum and photoreactions of 3AC in solid argon, providing insights into its structural behaviors under UV irradiation, important in the field of photochemistry (Kuş, Breda, & Fausto, 2009).
Biological Applications
- Application : Investigating the antimicrobial properties of 3-acetamido-coumarin derivatives, significant in the development of new antibiotics.
- Details : The synthesis of various 3-acetamido-coumarin derivatives demonstrated notable antimicrobial properties against different microorganisms, highlighting its potential in medicinal chemistry (Ibrahim, Ahmed, & Shedid, 1993).
Enzyme Inhibition Studies
- Application : Exploring the inhibitory effects of coumarin-1,2,3-triazole-acetamide hybrids on metabolic enzymes, relevant in treating diseases like epilepsy, glaucoma, and diabetes.
- Details : The study evaluated the enzyme inhibition properties of novel coumarin-1,2,3-triazole-acetamide hybrids, indicating their potential as drug candidates for various diseases (Sepehri et al., 2020).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for 3-Acetamidocoumarin were not found in the search results, it is noted that many researchers around the world are working on the development of novel anticancer drugs with different mechanisms of action . Coumarin is a highly promising pharmacophore for this development .
Eigenschaften
IUPAC Name |
N-(2-oxochromen-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7(13)12-9-6-8-4-2-3-5-10(8)15-11(9)14/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYLCCJIDYSFMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=CC=CC=C2OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80228528 | |
| Record name | 3-Acetamidocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80228528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetamidocoumarin | |
CAS RN |
779-30-6 | |
| Record name | 3-Acetamidocoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000779306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 779-30-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Acetamidocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80228528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



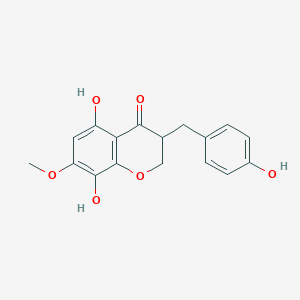
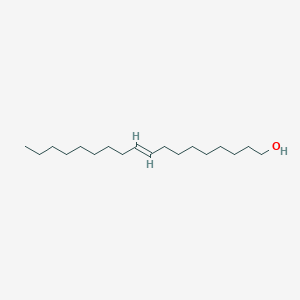
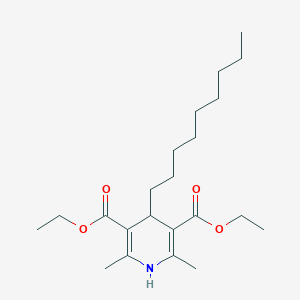
![tert-butyl N-[(3S)-thiolan-3-yl]carbamate](/img/structure/B125633.png)
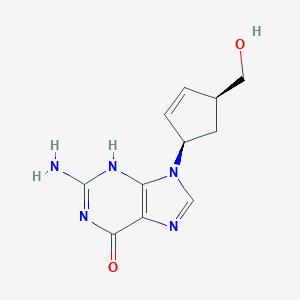
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(1S,2R,3R,4R)-1,2,4,5-tetraacetyloxy-1-cyanopentan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B125635.png)

